3-phenyl-N-(pyridin-2-yl)propanamide
Description
3-Phenyl-N-(pyridin-2-yl)propanamide is an amide derivative characterized by a propanamide backbone substituted with a phenyl group at the 3-position and a pyridin-2-yl moiety on the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting microbial pathogens, particularly Mycobacterium tuberculosis .
Properties
IUPAC Name |
3-phenyl-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(16-13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDIISKPSSJLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(pyridin-2-yl)propanamide typically involves the reaction of 3-pyridin-2-ylpropanoic acid with phenylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be summarized as follows:
Starting Materials: 3-pyridin-2-ylpropanoic acid and phenylisocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 50-80°C.
Catalyst: A catalyst such as triethylamine or pyridine may be used to enhance the reaction rate.
Product Isolation: The product is isolated by filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(pyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
3-phenyl-N-(pyridin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact mechanism depends on the specific application and target of interest. For example, in medicinal chemistry, it may bind to a receptor site, altering the receptor’s activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Analogs
Mechanistic Insights
- 7904688 (Compound 12): This analog incorporates a thiourea group, enabling prodrug activation by EthA monooxygenase to generate sulfone metabolites (e.g., compound 13) that inhibit both PyrG and PanK enzymes. This dual-target mechanism disrupts CTP and CoA biosynthesis, critical for M. tuberculosis survival .
- N-Isopropyl-3-phenylpropanamide : The absence of an aromatic nitrogen substituent likely reduces target affinity, as seen in its lack of reported bioactivity .
Structure-Activity Relationships (SAR)
Pyridin-2-yl Group : Essential for binding to bacterial enzymes (e.g., PanK), as observed in 7904688 and the target compound.
Thiourea vs. Amide Linkages : Thiourea derivatives (e.g., 7904688) exhibit prodrug behavior, whereas amides like this compound may act directly without requiring metabolic activation.
Substituent Effects : Bulky groups (e.g., tetrahydro-2H-pyranyl in 44-THP) improve solubility but may sterically hinder enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
